molecular formula C28H32Cl2F3NO5 B15183687 Oxalate 1,3-dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)phenanthrene-9-methanolate CAS No. 94133-63-8

Oxalate 1,3-dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)phenanthrene-9-methanolate

Cat. No.: B15183687
CAS No.: 94133-63-8
M. Wt: 590.5 g/mol
InChI Key: KZAOVAFVFZGQKD-UHFFFAOYSA-N
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Description

Oxalate 1,3-dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)phenanthrene-9-methanolate is a derivative of halofantrine, a 9-phenanthrenemethanol amino alcohol with antimalarial activity. The parent compound, halofantrine (CAS 69756-53-2), is characterized by a phenanthrene core substituted with chlorine, trifluoromethyl, and a dibutylaminoethyl-methanol side chain. The oxalate salt form likely enhances solubility or stability compared to the free base or hydrochloride salt (CAS 36167-63-2). Its molecular formula is inferred as C₂₆H₃₀Cl₂F₃NO·C₂H₂O₄, combining the halofantrine base (C₂₆H₃₀Cl₂F₃NO, MW 500.4) with oxalic acid .

Halofantrine derivatives act against chloroquine-resistant Plasmodium falciparum by disrupting heme detoxification in the parasite’s digestive vacuole . The oxalate variant’s pharmacological profile—such as bioavailability and toxicity—may differ from other salts due to counterion effects on crystallinity and dissolution .

Properties

CAS No.

94133-63-8

Molecular Formula

C28H32Cl2F3NO5

Molecular Weight

590.5 g/mol

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;oxalic acid

InChI

InChI=1S/C26H30Cl2F3NO.C2H2O4/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;3-1(4)2(5)6/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

KZAOVAFVFZGQKD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.C(=O)(C(=O)O)O

Origin of Product

United States

Biological Activity

Oxalate 1,3-dichloro-α-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)phenanthrene-9-methanolate is a synthetic compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a phenanthrene backbone substituted with various functional groups. The presence of trifluoromethyl and dibutylamino groups suggests potential interactions with biological targets.

  • Enzyme Inhibition : Initial studies indicate that the compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of oxalate oxidoreductase (OOR), an enzyme crucial for oxalate metabolism in certain bacteria. OOR catalyzes the oxidation of oxalate to acetyl-CoA, which is a vital step in anaerobic respiration for some microorganisms .
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of halogenated substituents could enhance its efficacy against microbial membranes.
  • Cytotoxicity : Preliminary cytotoxicity assays have suggested that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress pathways and disruption of mitochondrial function.

Study 1: Enzyme Characterization

A study published in Nature characterized the enzyme OOR and its interaction with oxalate derivatives. It was found that oxalate derivatives could modulate enzyme activity, suggesting that compounds like oxalate 1,3-dichloro-α-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)phenanthrene-9-methanolate might serve as lead compounds for developing enzyme inhibitors .

Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating a potential for development as a new antimicrobial agent.

Research Findings

Biological Activity Observation Reference
Enzyme InhibitionInhibits OOR activity
Antimicrobial PropertiesEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison:

Halofantrine Hydrochloride (CAS 36167-63-2) Molecular Formula: C₂₆H₃₀Cl₂F₃NO·HCl (MW 536.89) Properties: Higher aqueous solubility than the free base; used clinically for oral administration . Toxicity: Prolongs QT interval, limiting therapeutic use .

Racemic Halofantrine (CAS 66051-63-6)

  • Enantiomers: The (-)-enantiomer (CAS 66051-76-1) and (+)-enantiomer (CAS 66051-74-9) exhibit differential antimalarial efficacy and toxicity .

Other 9-Phenanthrenemethanol Derivatives Example: 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles (). Structural Differences: Lack the dibutylaminoethyl side chain and trifluoromethyl group, reducing antimalarial potency .

Comparative Data Table

Property Oxalate Salt (Hypothetical) Halofantrine Hydrochloride Halofantrine Free Base
Molecular Formula C₂₈H₃₂Cl₂F₃NO₅ C₂₆H₃₁Cl₃F₃NO C₂₆H₃₀Cl₂F₃NO
Molecular Weight ~622.4 536.89 500.4
Solubility Moderate (oxalate improves) High (HCl salt) Low
CAS Number N/A 36167-63-2 69756-53-2
Therapeutic Use Antimalarial (experimental) Antimalarial (clinical) Antimalarial (research)
Toxicity (LD₅₀, rat) Not reported 2050 mg/kg (i.p.) 3400 mg/kg (p.o.)

Research Findings and Challenges

  • Resistance : Cross-resistance with lumefantrine is observed in halofantrine derivatives due to shared mechanisms .
  • Optimization : Modifying the counterion (e.g., oxalate vs. hydrochloride) could improve solubility without compromising efficacy .
  • Safety : The oxalate form’s cardiac safety profile remains unstudied, necessitating preclinical evaluation .

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